molecular formula C15H11BrN2O2S B2649685 4-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide CAS No. 2034549-19-2

4-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2649685
CAS No.: 2034549-19-2
M. Wt: 363.23
InChI Key: WLSWZFSUVRWLOW-UHFFFAOYSA-N
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Description

4-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a bromine atom, a furan ring, a pyridine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by coupling reactions to introduce the furan and pyridine rings. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful handling of bromine and other reactive intermediates, as well as purification techniques such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different properties .

Scientific Research Applications

4-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide is unique due to its combination of multiple heterocyclic rings and functional groups.

Properties

IUPAC Name

4-bromo-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S/c16-11-7-14(21-9-11)15(19)18-8-10-3-4-17-12(6-10)13-2-1-5-20-13/h1-7,9H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSWZFSUVRWLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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